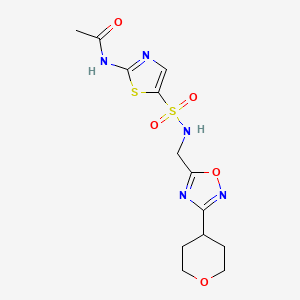

N-(5-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide

Description

N-(5-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a multi-component architecture:

- Thiazol-2-yl core: A sulfur- and nitrogen-containing aromatic ring critical for bioactivity in many pharmaceuticals.

- 3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole: A fused heterocycle providing conformational rigidity and improved metabolic stability due to the saturated tetrahydropyran ring.

- Acetamide terminus: A polar group influencing solubility and target interactions.

This compound’s design leverages hybrid pharmacophores common in antiviral, anti-inflammatory, and enzyme-targeting agents. However, specific biological data for this molecule remain uncharacterized in the provided evidence. Structural parallels with documented analogs allow preliminary comparisons, as detailed below.

Properties

IUPAC Name |

N-[5-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O5S2/c1-8(19)16-13-14-7-11(24-13)25(20,21)15-6-10-17-12(18-23-10)9-2-4-22-5-3-9/h7,9,15H,2-6H2,1H3,(H,14,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUUPIFVQOCAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(5-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide typically begins with the preparation of the individual components: tetrahydro-2H-pyran, 1,2,4-oxadiazole, thiazole, and acetamide derivatives. These are then methodically linked through a series of organic reactions, including nucleophilic substitution, amidation, and cyclization reactions. Key reagents commonly used in these synthetic routes include sulfonating agents, acylating agents, and coupling catalysts under controlled temperature and pH conditions to ensure precise molecular assembly.

Industrial Production Methods: : For industrial-scale production, the synthesis of N-(5-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide involves continuous flow reactors to optimize reaction conditions and yield. This method improves reaction efficiency, enhances product purity, and reduces production costs.

Chemical Reactions Analysis

Types of Reactions: : The compound undergoes a variety of chemical reactions, primarily including:

Oxidation: : The tetrahydro-2H-pyran moiety can be oxidized to its corresponding lactone.

Reduction: : The oxadiazole ring can be reduced under specific conditions to amide derivatives.

Substitution: : The thiazole ring may participate in electrophilic substitution reactions.

Common Reagents and Conditions: : Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., alkyl halides) are frequently used. Reaction conditions vary but typically involve reflux temperatures, inert atmospheres, and specific solvent systems like dichloromethane or ethanol.

Major Products: : Depending on the reaction type, the major products include oxidized lactones, reduced amide derivatives, and substituted thiazole compounds.

Scientific Research Applications

Chemistry: : N-(5-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide serves as a pivotal reagent in organic synthesis, facilitating the construction of complex molecular architectures.

Biology: : This compound exhibits notable biological activity, including antimicrobial and antiviral properties, making it a candidate for drug development studies.

Medicine: : Due to its biological activity, it is investigated for its therapeutic potential in treating infectious diseases and inflammatory conditions.

Industry: : It is used in the production of specialized polymers and as an additive in various chemical processes.

Mechanism of Action: : The biological activity of N-(5-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide is primarily driven by its interaction with cellular enzymes and receptors. The compound's unique structure allows it to inhibit key metabolic pathways, targeting specific molecular sites within microbial cells. This inhibition leads to the disruption of vital processes, rendering the microorganisms inactive.

Comparison with Similar Compounds

Key Differences :

- The oxadiazole-pyran system in the target compound may confer greater metabolic stability than the triazole-furan analog, which lacks a saturated oxygen ring.

- pyran) could alter efficacy.

Thiazole-Containing Ureido/Carbamates ()

Compounds like (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)... feature thiazole moieties but diverge in functional groups:

Key Differences :

- The absence of peptide-like backbones in the target compound may reduce off-target effects compared to ’s analogs.

Thiazol-Benzamide and Pyrano-Pyrimidine Derivatives ()

Examples like 749906-14-7/N-(5-methyl-1,3-thiazol-2-yl)-4-(oxolan-2-ylmethoxy)benzamide and 849030-63-3/7,7-Dimethyl-1-(oxolan-2-ylmethyl)-2-phenyl-... provide structural insights:

Key Differences :

- The sulfamoyl group in the target compound may enhance water solubility compared to the benzamide’s aromatic system.

- Pyran vs. oxolan substituents could modulate blood-brain barrier penetration or cytochrome P450 interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.